molecular formula C13H15FN2O B7593046 1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole

1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole

Cat. No. B7593046
M. Wt: 234.27 g/mol
InChI Key: LMNMZCHZVMXYPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole, also known as FMMP, is a chemical compound that has been extensively studied for its potential application in scientific research. FMMP is a pyrazole derivative that has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to bind to the active site of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, to reduce inflammation in animal models, and to improve cognitive function in mice. This compound has also been found to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole in lab experiments is its high potency and selectivity. It has been found to be effective at low concentrations and to have minimal off-target effects. However, one limitation is its relatively short half-life, which can make it difficult to use in long-term experiments.

Future Directions

There are many potential future directions for research on 1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole. One direction is to further explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail, including its interactions with various proteins and enzymes. Additionally, further research could be done to optimize the synthesis method of this compound and to develop new derivatives with improved properties.

Synthesis Methods

1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole can be synthesized using a variety of methods, including the reaction of 5-fluoro-2-methoxybenzaldehyde with 3,5-dimethylpyrazole in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole has been found to have a wide range of potential applications in scientific research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has also been used as a tool in chemical biology research to study the function of various proteins and enzymes.

properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-9-6-10(2)16(15-9)8-11-7-12(14)4-5-13(11)17-3/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMNMZCHZVMXYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=C(C=CC(=C2)F)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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